molecular formula C18H27N3O4S B601558 (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate CAS No. 147126-80-5

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Cat. No.: B601558
CAS No.: 147126-80-5
M. Wt: 381.5 g/mol
InChI Key: QMYKWNYBSBURDT-OOKGIHQLSA-N
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Description

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxathiolane ring, and a cyclohexyl ester group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the oxathiolane ring and the esterification with the cyclohexyl group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate may be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate: shares similarities with other pyrimidine and oxathiolane derivatives.

    This compound: can be compared to compounds like thymine and cytosine, which also contain pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings. This structure provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

147126-80-5

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17-/m1/s1

InChI Key

QMYKWNYBSBURDT-OOKGIHQLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C

SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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